氢氧化铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

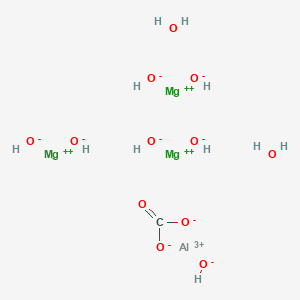

Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate compound with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . It is primarily used as an antacid to neutralize stomach acid and provide relief from conditions such as heartburn, gastritis, and ulcers . Almagate was first described in 1984 and has since been recognized for its high acid-neutralizing capacity and low sodium content .

科学研究应用

Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

Almagate works by directly neutralizing stomach acid. It reacts with hydrochloric acid (HCl) in the stomach to form water and metal chlorides, effectively reducing acidity. This action helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers. Additionally, almagate increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .

安全和危害

未来方向

生化分析

Biochemical Properties

Almagate plays a significant role in biochemical reactions by neutralizing gastric acid. It interacts with hydrochloric acid in the stomach to form water and salts, thereby reducing acidity. Almagate also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach, by increasing the pH to levels where pepsin is less active . Additionally, Almagate has been shown to adsorb bile acids, which can contribute to its therapeutic effects in conditions like gastroesophageal reflux disease .

Cellular Effects

Almagate influences various cellular processes by altering the pH environment within the stomach. This change in pH can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the neutralization of gastric acid by Almagate can lead to reduced activation of acid-sensitive signaling pathways, which may help in alleviating symptoms of acid-related disorders . Furthermore, the inhibition of pepsin activity by Almagate can protect the gastric mucosa from proteolytic damage .

Molecular Mechanism

At the molecular level, Almagate exerts its effects through several mechanisms. It neutralizes hydrochloric acid by forming water and salts, which increases the pH of the stomach contents. This higher pH environment inhibits the activity of pepsin, reducing its ability to break down proteins . Almagate also binds to bile acids, preventing their reabsorption and reducing their irritating effects on the gastric mucosa . These interactions contribute to the overall therapeutic effects of Almagate in treating acid-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Almagate have been observed to change over time. Almagate is stable under normal storage conditions, but its acid-neutralizing capacity can decrease if exposed to moisture. In vitro studies have shown that Almagate can maintain a pH of 4 for an extended period, indicating its prolonged buffering capacity . Long-term studies in vivo have demonstrated that Almagate can effectively reduce gastric acidity and protect the gastric mucosa over extended periods .

Dosage Effects in Animal Models

The effects of Almagate vary with different dosages in animal models. At therapeutic doses, Almagate effectively neutralizes gastric acid and inhibits pepsin activity without causing significant adverse effects . At higher doses, Almagate can lead to alkalosis, a condition characterized by an excessively high pH in the body. This highlights the importance of using appropriate dosages to achieve the desired therapeutic effects while minimizing the risk of adverse effects .

Metabolic Pathways

Almagate is involved in metabolic pathways related to acid-base balance and bile acid metabolism. It interacts with hydrochloric acid to form water and salts, which are then excreted from the body. Almagate also binds to bile acids, preventing their reabsorption and promoting their excretion . These interactions help to reduce gastric acidity and protect the gastric mucosa from bile acid-induced damage.

Transport and Distribution

Within cells and tissues, Almagate is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Almagate’s localization in the stomach allows it to effectively neutralize gastric acid and inhibit pepsin activity . Its distribution within the gastrointestinal tract ensures that it exerts its therapeutic effects where they are needed most.

Subcellular Localization

Almagate’s subcellular localization is primarily within the gastric lumen, where it interacts with gastric acid and pepsin. It does not undergo significant absorption into the bloodstream, which minimizes systemic effects and potential toxicity . This localized action allows Almagate to effectively neutralize gastric acid and protect the gastric mucosa without affecting other tissues or organs.

准备方法

Synthetic Routes and Reaction Conditions: Almagate can be synthesized by reacting aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in purified water. The reaction mixture is heated to 95-100°C and stirred vigorously for 6-8 hours. After cooling to room temperature, the mixture is filtered, washed with pure water, and dried to obtain almagate .

Industrial Production Methods: In an industrial setting, almagate is produced by dissolving aluminum chloride hexahydrate and magnesium chloride hexahydrate in water to form a mixed salt solution. Sodium carbonate is then added dropwise to the heated solution, resulting in the formation of almagate. The product is filtered, washed, and dried to achieve a high yield .

化学反应分析

Types of Reactions: Almagate primarily undergoes neutralization reactions with gastric acid (hydrochloric acid) to form water and neutral salts . It also exhibits buffering capacity in the pH range of 3-5, making it effective for longer durations .

Common Reagents and Conditions:

Neutralization: Almagate reacts with hydrochloric acid in the stomach to form water and metal chlorides.

Buffering: It maintains its buffering capacity even at increasing gastric pH levels.

Major Products Formed:

- Water

- Metal chlorides (e.g., aluminum chloride, magnesium chloride)

相似化合物的比较

Almagate is often compared with other antacid compounds such as aluminum hydroxide, magnesium hydroxide, and magaldrate:

Aluminum Hydroxide: Almagate has a higher acid-neutralizing capacity and lower intrinsic sodium content compared to aluminum hydroxide.

Magnesium Hydroxide: Almagate maintains its buffering capacity even at increasing gastric pH levels, unlike magnesium hydroxide.

Magaldrate: Almagate has a longer duration of action and a lower risk of rebound acidity compared to magaldrate.

Similar Compounds:

- Aluminum hydroxide

- Magnesium hydroxide

- Magaldrate

Almagate’s unique properties, such as its high acid-neutralizing capacity, low sodium content, and prolonged buffering capacity, make it a highly effective antacid for managing gastrointestinal conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Almagate involves the reaction of aluminum hydroxide, magnesium hydroxide, and citric acid.", "Starting Materials": [ "Aluminum hydroxide", "Magnesium hydroxide", "Citric acid" ], "Reaction": [ "Mix aluminum hydroxide and magnesium hydroxide in a 1:1 ratio in water.", "Add citric acid to the mixture and stir until a gel is formed.", "Heat the gel at 60-80°C for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry at 60-80°C.", "The resulting product is Almagate." ] } | |

CAS 编号 |

66827-12-1 |

分子式 |

CH3AlMgO5-3 |

分子量 |

146.32 g/mol |

IUPAC 名称 |

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |

InChI |

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |

InChI 键 |

NSGJDSJCJMRMEA-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

规范 SMILES |

C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |

其他 CAS 编号 |

66827-12-1 |

同义词 |

almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)

![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)